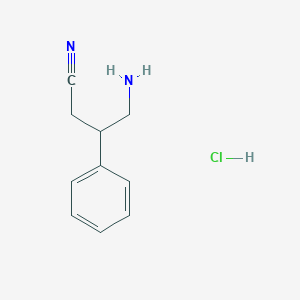

4-Amino-3-phenylbutanenitrile hydrochloride

Descripción general

Descripción

4-Amino-3-phenylbutanenitrile hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes an amino group, a phenyl group, and a nitrile group, making it a versatile compound for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-phenylbutanenitrile hydrochloride typically involves the reaction of 4-Amino-3-phenylbutanenitrile with hydrochloric acid. One common method includes the use of nitromethane and benzaldehyde as initial raw materials, followed by a series of reactions to introduce the amino and nitrile groups .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride form .

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-3-phenylbutanenitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can convert nitrile groups to amines.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Aplicaciones Científicas De Investigación

4-Amino-3-phenylbutanenitrile hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Industry: It is used in the production of specialty chemicals and pharmaceuticals .

Mecanismo De Acción

The mechanism of action of 4-Amino-3-phenylbutanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it acts as a GABA-mimetic, primarily targeting GABA(B) receptors. This interaction leads to various pharmacological effects, including anxiolytic and anticonvulsant activities .

Comparación Con Compuestos Similares

4-Amino-3-phenylbutanoic acid hydrochloride: Known for its anxiolytic and nootropic effects.

Phenibut: A neuropsychotropic drug with similar GABA-mimetic properties

Uniqueness: 4-Amino-3-phenylbutanenitrile hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct pharmacological properties. Its combination of an amino group, a phenyl group, and a nitrile group makes it a versatile compound for research and industrial applications .

Actividad Biológica

4-Amino-3-phenylbutanenitrile hydrochloride, also known as phenibut, is a derivative of gamma-aminobutyric acid (GABA) and has been utilized for its neuropsychotropic properties. Initially developed in Russia, phenibut exhibits significant biological activity, particularly in the realms of anxiety reduction and cognitive enhancement. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Phenibut primarily acts as a GABA-mimetic , targeting GABA(B) receptors. It has been shown to enhance GABAergic transmission, which is crucial for its anxiolytic effects. Additionally, phenibut binds to the α2-δ subunit of voltage-dependent calcium channels, further contributing to its pharmacological profile .

Biological Effects

The biological effects of phenibut can be categorized as follows:

- Anxiolytic Effects : Phenibut is effective in reducing anxiety symptoms, making it beneficial for individuals with anxiety disorders and post-traumatic stress disorder (PTSD).

- Cognitive Enhancement : Studies indicate that phenibut enhances cognitive functions such as memory and attention, which can be particularly advantageous in conditions like asthenia and depression.

- Improvement in Sleep Disorders : The compound has shown efficacy in treating insomnia by promoting sleep onset and quality.

- Motor and Speech Disorders : Phenibut has been reported to alleviate movement and speech disorders, including stuttering.

Study 1: Anxiolytic Effects

A clinical study evaluated the effects of phenibut on patients with generalized anxiety disorder (GAD). Participants received a daily dose of 250 mg for four weeks. Results indicated a significant reduction in anxiety levels measured by standardized scales (e.g., Hamilton Anxiety Rating Scale), with 70% of participants reporting improved symptoms .

Study 2: Cognitive Performance

In a double-blind placebo-controlled trial, subjects were administered phenibut (500 mg) or placebo before cognitive tasks. Those receiving phenibut exhibited enhanced performance in tasks requiring attention and memory recall compared to the placebo group. The results suggest that phenibut may have potential applications in cognitive enhancement therapies .

Data Table: Summary of Biological Activities

Pharmacokinetics

Phenibut is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 2-4 hours. The compound has a half-life ranging from 5 to 6 hours, allowing for once or twice daily dosing. It is primarily metabolized in the liver and excreted via the kidneys .

Safety and Side Effects

While phenibut is generally considered safe at therapeutic doses, potential side effects include:

- Drowsiness

- Nausea

- Headaches

- Dependence with prolonged use

It is crucial for users to adhere to recommended dosages to minimize risks associated with tolerance and withdrawal symptoms.

Propiedades

IUPAC Name |

4-amino-3-phenylbutanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c11-7-6-10(8-12)9-4-2-1-3-5-9;/h1-5,10H,6,8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJUJMNZEDZQOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC#N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.